3',3,3-Trimethylbutyrophenone
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Overview
Description
3’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a ketone derivative, characterized by the presence of a phenyl group attached to a butyrophenone backbone with three methyl groups at the third carbon position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,3-trimethylbutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of 3’,3,3-Trimethylbutyrophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3’,3,3-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its binding affinity and interaction kinetics provide insights into its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trimethylbutyric acid
- 3,3,3-Trimethylbutanol
- 3,3,3-Trimethylbutylamine
Uniqueness
3’,3,3-Trimethylbutyrophenone is unique due to its specific structural features, such as the presence of a phenyl group and three methyl groups at the third carbon position. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHRLTXKBDIBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642376 |
Source
|
Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-50-7 |
Source
|
Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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